molecular formula C23H24N2O3 B2451226 2-Phenoxy-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one CAS No. 1903455-28-6

2-Phenoxy-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one

Cat. No.: B2451226
CAS No.: 1903455-28-6
M. Wt: 376.456
InChI Key: BOFUTBFUPBUFQJ-UHFFFAOYSA-N
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Description

Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .


Synthesis Analysis

Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .


Chemical Reactions Analysis

Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .

Scientific Research Applications

Synthesis Techniques and Antimicrobial Activity

  • Ultrasound- and Microwave-Assisted Synthesis : A series involving derivatives similar to "2-Phenoxy-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one" were synthesized using ultrasound and microwave irradiation. These compounds demonstrated good antimicrobial activity against various bacterial and fungal strains, highlighting a novel approach for synthesizing compounds with potential applications in combating microbial infections (Ashok et al., 2014).

Antiproliferative Evaluation

  • Antiproliferative Effects of Indenoquinoline Derivatives : Certain derivatives exhibited significant antiproliferative activities and showed potential as dual topoisomerase I and II inhibitory agents. These findings suggest the utility of such compounds in cancer research, particularly in identifying new therapeutic agents (Tseng et al., 2010).

Crystal Structure Analysis

  • Herbicide Crystal Structure : The crystal structure of a related compound was analyzed, providing insights into its potential applications as a herbicide. The study of intermolecular interactions and structural configuration can be beneficial for designing more efficient and selective herbicidal agents (Jeon et al., 2014).

Spin Interaction and Metal-Cation Sensing

  • Spin Interaction in Zinc Complexes : Research into the spin interaction within zinc complexes of Schiff and Mannich bases related to "this compound" has implications for material science, particularly in developing sensors and devices based on spin properties (Orio et al., 2010).

Fluorescence Sensing

  • Al3+ and Zn2+ Sensing Properties : Compounds based on quinoline and its isomers have been synthesized and characterized for their fluorescence sensing properties, particularly for Al3+ and Zn2+ ions. This work illustrates the potential of such compounds in environmental monitoring and analytical chemistry (Hazra et al., 2018).

Future Directions

The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time . There seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research .

Properties

IUPAC Name

2-phenoxy-1-(4-quinolin-8-yloxypiperidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c1-17(27-19-9-3-2-4-10-19)23(26)25-15-12-20(13-16-25)28-21-11-5-7-18-8-6-14-24-22(18)21/h2-11,14,17,20H,12-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFUTBFUPBUFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)OC2=CC=CC3=C2N=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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